7-isopropyl-1,3-dimethyl-1H-indazole
Description
7-Isopropyl-1,3-dimethyl-1H-indazole is a heterocyclic aromatic compound characterized by an indazole core substituted with an isopropyl group at position 7 and methyl groups at positions 1 and 3. The indazole scaffold is notable for its pharmacological relevance, often serving as a structural motif in drug discovery due to its ability to modulate enzyme activity or receptor binding. The substituents in this compound—particularly the bulky isopropyl group at position 7—may influence steric interactions, lipophilicity, and metabolic stability, making it a candidate for further investigation in medicinal chemistry or material science applications.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1,3-dimethyl-7-propan-2-ylindazole |
InChI |
InChI=1S/C12H16N2/c1-8(2)10-6-5-7-11-9(3)13-14(4)12(10)11/h5-8H,1-4H3 |
InChI Key |
OFYZRYNYSDZJAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC=C2C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-isopropyl-1,3-dimethyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of substituted hydrazines with ortho-substituted benzonitriles under catalytic conditions. For example, a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can yield indazoles with good to excellent yields .
Industrial Production Methods: Industrial production of indazoles, including 7-isopropyl-1,3-dimethyl-1H-indazole, often involves scalable synthetic routes that minimize byproducts and maximize yield. Metal-catalyzed reactions are preferred due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 7-Isopropyl-1,3-dimethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
7-Isopropyl-1,3-dimethyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 7-isopropyl-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-isopropyl-1,3-dimethyl-1H-indazole with two structurally related compounds: 5-bromo-1,3-dimethyl-1H-indazole () and 7-fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one ().
Key Observations:
- The isopropyl group in both 7-isopropyl-1,3-dimethyl-1H-indazole and 7-fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one introduces steric bulk, which may improve metabolic stability but reduce solubility . The fluorine in the benzoimidazolone derivative enhances electronegativity, possibly improving hydrogen-bonding interactions in drug-receptor complexes .
Core Structure Differences :
- The indazole core (in 7-isopropyl and 5-bromo analogs) is more π-electron-rich than the benzoimidazolone core, affecting electronic properties and reactivity.
- The benzoimidazolone’s lactam ring () introduces conformational rigidity, which could influence binding specificity compared to the planar indazole derivatives.
Research Findings and Implications
- Market Trends : 5-Bromo-1,3-dimethyl-1H-indazole has demonstrated commercial viability in pharmaceutical intermediates, driven by demand for brominated heterocycles in drug synthesis .
- Physicochemical Properties : The benzoimidazolone derivative’s lower molecular weight (194.21 g/mol) compared to the indazole analogs suggests better bioavailability, though its fluorine substituent may limit passive membrane diffusion .
- Synthetic Challenges : Introducing isopropyl groups at position 7 (as in 7-isopropyl-1,3-dimethyl-1H-indazole) requires regioselective alkylation techniques, which are less explored compared to bromination or fluorination methods used in the analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
